4-Bromo-5-tert-butylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)7-5(10)4-6(13-7)8(11)12/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXYAWUBZVUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(S1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697773 | |
| Record name | 4-Bromo-5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40196-86-9 | |
| Record name | 4-Bromo-5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with thiophene derivatives that are selectively functionalized to introduce the tert-butyl group and bromine substituent, followed by carboxylation at the 2-position. Two main strategies have been reported:
Preparation of 5-tert-butylthiophene-2-carboxylic acid
One common precursor is 5-tert-butylthiophene-2-carboxylic acid, which can be synthesized by:
- Alkylation: Reaction of thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the tert-butyl group at the 5-position.
- Carboxylation: Subsequent carboxylation of the alkylated thiophene using carbon dioxide under high pressure and temperature conditions to install the carboxylic acid group at the 2-position.
Industrial methods optimize these steps using continuous flow reactors for scalability and consistent yields.
Bromination to Introduce the 4-Bromo Substituent
Selective bromination at the 4-position of 5-tert-butylthiophene-2-carboxylic acid is challenging due to multiple reactive sites. Literature reports include:
- Use of N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve mono-bromination at the 4-position.
- Avoidance of over-bromination or decarboxylation side reactions by controlling reagent equivalents, temperature, and reaction time.
An alternative approach involves:
- Starting from 4-bromothiophene-2-carboxylic acid, then introducing the tert-butyl group at the 5-position via Grignard or Friedel-Crafts alkylation. However, this route is less common due to regioselectivity issues.
Detailed Synthetic Pathways and Reaction Conditions
Alternative Synthetic Routes
Grignard Reaction Followed by Carbonylation
Palladium-Catalyzed Carbonylation
- Palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene under carbon monoxide pressure in ethanol to form esters, which can be hydrolyzed to the acid.
Analytical Data and Characterization
- NMR Spectroscopy:
- ^1H-NMR and ^13C-NMR confirm the presence of tert-butyl, bromine-substituted thiophene ring, and carboxylic acid functionalities.
- Mass Spectrometry:
- Purity:
Summary Table of Key Preparation Methods
Research Findings and Applications
- The compound is a key intermediate for synthesizing thiophene-based derivatives with biological activities, such as spasmolytic agents.
- Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives have been extensively studied, indicating the importance of the brominated thiophene acid scaffold in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-tert-butylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-tert-butylthiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials, including conductive polymers and organic semiconductors.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Industrial Applications: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest, and it may interact with other molecules or materials to form conductive or semiconductive structures .
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Thiophene Carboxylic Acids
Key Differences and Implications
3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6) combines bromine and chlorine, increasing electrophilicity for cross-coupling reactions .
Aromatic Systems :
- 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) features a fused benzene ring, enhancing π-conjugation and stability, making it suitable for photovoltaic materials .
Applications :
- Methyl or tert-butyl groups improve lipid solubility, aiding membrane permeability in drug candidates .
- Phenyl-substituted derivatives (e.g., 5-(3-bromophenyl)thiophene-2-carboxylic acid ) are explored in organic light-emitting diodes (OLEDs) due to extended conjugation .
Research Findings
- Synthetic Utility : Bromine at C4 or C5 positions facilitates Suzuki-Miyaura couplings, enabling the construction of complex heterocycles .
- Purity and Availability : Commercial availability varies; for example, 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5) is sold at 96% purity for research use .
Notes
- The absence of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid in the provided evidence necessitates extrapolation from methyl- or phenyl-substituted analogs.
- Substituent position and type critically influence reactivity and application, underscoring the need for targeted synthesis and characterization.
- Contradictions in molecular weights (e.g., discrepancies in exact mass calculations) highlight the importance of experimental validation .
Biological Activity
4-Bromo-5-tert-butylthiophene-2-carboxylic acid is a thiophene derivative characterized by its unique structural features, including a bromine atom and a tert-butyl group. These functional groups contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H11BrO2S, with a molecular weight of 251.15 g/mol. The presence of the bulky tert-butyl group enhances solubility and influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrO2S |
| Molecular Weight | 251.15 g/mol |
| Functional Groups | Carboxylic acid, Bromine, Thiophene ring |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development in these areas .
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition is a potential mechanism by which it could exert these effects. Specific studies have highlighted the ability of thiophene derivatives to reduce inflammatory markers in vitro .
Case Studies
-
Antimicrobial Activity Against Pathogens
A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics . -
Anti-inflammatory Activity in Animal Models
In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokines compared to control groups. This suggests potential for therapeutic use in inflammatory diseases .
Comparative Analysis
The biological activities of this compound can be compared with other thiophene derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 5-Methylthiophene-2-carboxylic acid | Low | Moderate |
| 3-Bromo-4-butylthiophene | High | Low |
Future Perspectives
Given the promising biological activities observed, further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in clinical settings are essential for advancing this compound into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
